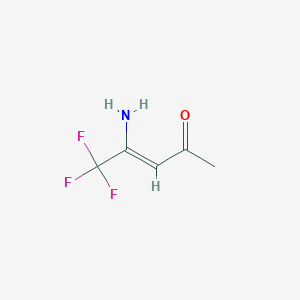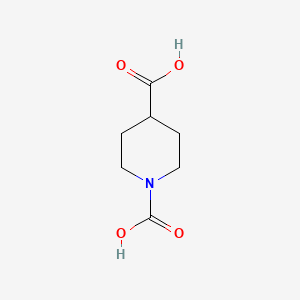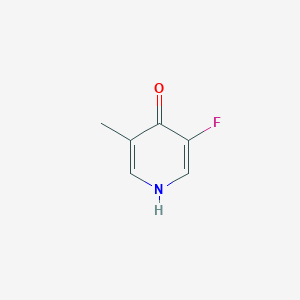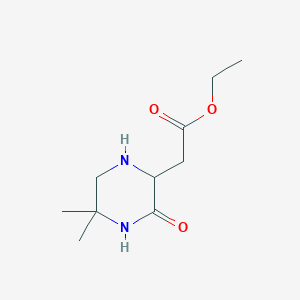![molecular formula C13H10N2O B13891514 Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- CAS No. 62455-71-4](/img/structure/B13891514.png)
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is a versatile organic compound with the molecular formula C13H10N2O. It is a derivative of benzonitrile, where the nitrile group is substituted with a 2-oxo-1(2H)-pyridinylmethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This process can be carried out under mild reaction conditions with the use of phase transfer catalysts and solvents like DMF .
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. This method is advantageous due to its scalability and efficiency .
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: Nitrile groups in benzonitrile can be substituted with various nucleophiles to form a wide range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, coatings, and advanced materials.
作用機序
The mechanism of action of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Benzonitrile: The parent compound with a simple nitrile group.
3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile: A structurally similar compound with a benzoxazole ring instead of a pyridine ring.
3-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile: Another derivative with a pyrrolidine ring.
Uniqueness: Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is unique due to the presence of the 2-oxo-1(2H)-pyridinyl group, which imparts distinct chemical and biological properties compared to other benzonitrile derivatives.
特性
CAS番号 |
62455-71-4 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
3-[(2-oxopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-3-5-12(8-11)10-15-7-2-1-6-13(15)16/h1-8H,10H2 |
InChIキー |
ADTFNZKIEHMPOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)

![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)

![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)


![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)


![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)


![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
